2-Fluoro-6-formylbenzoic Acid: Chemical Profile & Synthetic Utility
2-Fluoro-6-formylbenzoic Acid: Chemical Profile & Synthetic Utility
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstituted benzene core. Its utility in drug development stems from the orthogonal reactivity of its ortho-positioned carboxylic acid and aldehyde groups, making it a critical precursor for fused heterocycles—most notably phthalazinones and isoindolinones .
This guide details the physicochemical properties, structural dynamics (specifically the lactol-aldehyde tautomerism), and synthetic protocols for utilizing this scaffold in the construction of poly(ADP-ribose) polymerase (PARP) inhibitor pharmacophores.
Chemical Identity & Physicochemical Properties
| Property | Data |
| Chemical Name | 2-Fluoro-6-formylbenzoic acid |
| CAS Number | 1289266-50-7 |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 122–126 °C (Typical for o-formylbenzoic acid analogs) |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Acidity (pKa) | ~3.5 (Carboxylic acid), modulated by ortho-F inductive effect |
| Key Impurities | 2-Fluoro-6-methylbenzoic acid (precursor), 3-hydroxy-4-fluorophthalide (tautomer) |
Structural Analysis: The Lactol-Aldehyde Equilibrium
Expertise Insight: Unlike simple aromatic aldehydes, 2-fluoro-6-formylbenzoic acid does not exist purely as an open-chain aldehyde in the solid state or in neutral solution. The proximity of the carboxylic acid (C1) and the formyl group (C6) facilitates an intramolecular nucleophilic attack, establishing an equilibrium with the cyclic lactol form, 4-fluoro-3-hydroxyphthalide .
This "masked" aldehyde behavior has two critical implications for experimental design:
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Reactivity: Reactions requiring the free aldehyde (e.g., reductive aminations) often proceed faster in basic media or polar aprotic solvents (DMSO) that stabilize the open carboxylate form.
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Characterization: NMR spectra in non-polar solvents (e.g., CDCl₃) typically show signals for the lactol methine proton (~6.5-7.0 ppm) rather than the distinct aldehyde proton (~10 ppm).
Figure 1: Lactol-Aldehyde Tautomerism
Caption: Equilibrium between the open aldehyde-acid and the cyclic pseudo-acid (lactol) form. The fluorine atom at position 4 of the phthalide ring inductively destabilizes the lactol slightly compared to the non-fluorinated analog.
Synthetic Applications
The primary application of this scaffold is the synthesis of 8-fluorophthalazin-1(2H)-one , a core motif in PARP inhibitors and other DNA damage response (DDR) targeting agents.
4.1. Synthesis of 8-Fluorophthalazin-1(2H)-one
The reaction with hydrazine is highly regioselective. The hydrazine molecule acts as a dinucleophile, condensing with both the aldehyde and the carboxylic acid (or lactol) to form the six-membered pyridazine ring fused to the benzene.
Mechanism:
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Hydrazone Formation: Hydrazine attacks the "masked" aldehyde (lactol), opening the ring to form the hydrazone intermediate.
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Cyclodehydration: The terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, followed by water elimination to aromatize the system.
Figure 2: Phthalazinone Cyclization Pathway
Caption: Conversion of the scaffold into the phthalazinone core. The fluorine substituent ends up at position 8 due to the specific 2,6-substitution pattern of the starting material.
Experimental Protocols
Protocol A: Synthesis of 8-Fluorophthalazin-1(2H)-one
This protocol is adapted for high-throughput validation of the scaffold.
Materials:
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2-Fluoro-6-formylbenzoic acid (1.0 eq)
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Hydrazine hydrate (1.2 eq, 64% aqueous solution)
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Ethanol (10 volumes)
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Acetic acid (catalytic, 0.1 eq)
Procedure:
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Dissolution: Charge a reaction vessel with 2-fluoro-6-formylbenzoic acid and Ethanol. Stir at room temperature. Note: The solution may remain cloudy due to lactol insolubility.
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Addition: Add Hydrazine hydrate dropwise over 5 minutes. An exotherm is often observed.
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Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by HPLC/TLC for the disappearance of the starting material.
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Work-up: Cool the reaction mixture to 0–5 °C. The product, 8-fluorophthalazin-1(2H)-one, typically precipitates as a white crystalline solid.
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Isolation: Filter the solid and wash with cold Ethanol (2x).
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Drying: Dry under vacuum at 45 °C to constant weight.
Yield Expectation: 85–95%.
Protocol B: Reductive Amination (Isoindolinone Synthesis)
For creating N-substituted lactams.
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Dissolve 2-fluoro-6-formylbenzoic acid in Methanol.
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Add primary amine (1.0 eq) and stir for 1 hour to form the imine/lactam equilibrium.
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Add Sodium Borohydride (NaBH₄, 1.5 eq) at 0 °C.
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Stir for 2 hours, then quench with aqueous NH₄Cl.
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Extract with EtOAc to isolate the 4-fluoro-isoindolin-1-one derivative.
Handling, Stability & Safety
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Stability: The compound is stable at room temperature but hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or oxidation of the formyl group to the di-acid (2-fluoro-isophthalic acid).
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Safety Profile:
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Wear nitrile gloves and safety glasses. Avoid dust generation.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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References
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BenchChem. (2025).[1] A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid in Synthesis. Retrieved from
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Ukhin, L. Yu., et al. (2008).[2] Reaction of o-formylbenzoic acid with hydrazides of (iso)nicotinic and hydroxybenzoic acids. Russian Chemical Bulletin, 57(11), 2340–2348.[2] Retrieved from
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Patil, A. M., et al. (2023).[3][4] Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid. Arkivoc, 2023(vii), 202311972.[3] Retrieved from
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Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid: A fluorinated benzoic acid building block.[5] Retrieved from
